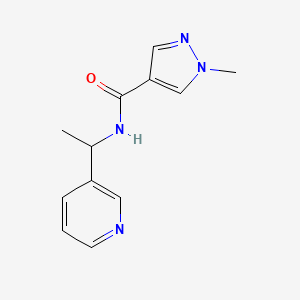
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone, also known as HONH-M, is an organic compound that has gained attention in scientific research due to its potential application in the field of medicinal chemistry. This compound has shown promising results in various studies, which makes it an interesting area of research for scientists.
Mechanism of Action
The mechanism of action of (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone is not fully understood, but studies suggest that it works by inhibiting specific enzymes and proteins that are involved in the progression of various diseases. It has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone has been found to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, induction of apoptosis, and anti-inflammatory and anti-oxidant properties. Studies have also shown that this compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone in lab experiments is its high potency, which makes it effective in low concentrations. However, one of the limitations is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone. One of the areas of interest is the development of new synthetic methods that can produce this compound in larger quantities. Another area of research is the investigation of its potential application in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of various diseases.
In conclusion, (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone is an organic compound that has shown promising results in scientific research due to its potential application in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential for the treatment of neurological disorders.
Synthesis Methods
The synthesis of (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone involves the reaction of 4-methoxy-1-naphthaldehyde and 3-hydroxypiperidine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained through a series of purification steps.
Scientific Research Applications
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory disorders.
properties
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-16-9-8-15(13-6-2-3-7-14(13)16)17(20)18-10-4-5-12(19)11-18/h2-3,6-9,12,19H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRXNCBHXPXBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)



![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)

![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)




![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)
